2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
Description
The compound 2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide (hereafter referred to as the "target compound") is a thiazole carboxamide derivative characterized by a 2,4-dimethylthiazole core linked to a pyrimidine ring substituted with a pyrrolidin-1-yl group and a methyl moiety. This structural framework is reminiscent of kinase inhibitors such as dasatinib (BMS-354825), which utilize thiazole-pyrimidine hybrids to achieve potent enzyme inhibition .
Properties
IUPAC Name |
2,4-dimethyl-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-10-8-13(20-16(18-10)21-6-4-5-7-21)9-17-15(22)14-11(2)19-12(3)23-14/h8H,4-7,9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEYVLJUQCJEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylthiazole with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Piperazine derivatives often exhibit enhanced solubility due to basic nitrogen atoms .
- Chloro vs. Methyl/Pyrrolidine : Chloro-substituted analogs (e.g., BP 27386, TRC-C364924) prioritize electrophilic interactions but may suffer from reduced metabolic stability compared to methyl/pyrrolidine groups .
Pharmacological and Biochemical Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
Discussion :
- Dasatinib’s piperazinyl-hydroxyethyl side chain contributes to its nanomolar potency against Src/Abl kinases by forming critical hydrogen bonds in the ATP-binding pocket . The target compound’s pyrrolidine group may offer similar interactions but with reduced solubility due to the absence of ionizable groups.
- Chloro-substituted analogs (e.g., TRC-C364924) demonstrate higher molecular weights and logP values, suggesting increased lipophilicity but possible challenges in bioavailability .
Biological Activity
2,4-Dimethyl-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 304.41 g/mol
The structural complexity includes a thiazole ring, a pyrimidine moiety, and a pyrrolidine group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.2 |
| MCF7 (Breast Cancer) | 6.5 |
These results suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms .
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in regulating the cell cycle. Inhibition of CDK2 can lead to reduced tumor growth and increased sensitivity to chemotherapy . Preliminary data suggest that this compound may act as a selective inhibitor of CDK2, potentially enhancing its therapeutic efficacy in cancer treatment.
Anti-inflammatory Effects
Compounds similar in structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the thiazole-pyrimidine framework may modulate inflammatory pathways, offering potential therapeutic applications in diseases characterized by chronic inflammation .
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : By targeting CDK2, the compound may interfere with the phosphorylation processes critical for cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways may occur through upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.
- Modulation of Inflammatory Pathways : The compound might inhibit NF-kB signaling, leading to decreased expression of inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A derivative structurally similar to our compound was tested against multiple cancer cell lines, showing promising results with an IC value as low as 1.14 µM against renal cancer cells .
- Research on Anti-inflammatory Properties : A study focusing on thiazole derivatives reported significant inhibition of TNF-alpha production in macrophages treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
